molecular formula C16H12Cl2N2OS B069272 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine CAS No. 175136-16-0

4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine

Cat. No.: B069272
CAS No.: 175136-16-0
M. Wt: 351.2 g/mol
InChI Key: URKCZGXGRQONQI-UHFFFAOYSA-N
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Description

4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a dichlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-13-6-1-10(7-14(13)18)8-21-12-4-2-11(3-5-12)15-9-22-16(19)20-15/h1-7,9H,8H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKCZGXGRQONQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384237
Record name 4-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-16-0
Record name 4-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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